3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline
Description
Molecular Architecture and Bonding Patterns
The compound’s core structure combines a 5-methylfuran-2-yl group linked via a methylene bridge to a 3-iodoaniline moiety (Fig. 1). The molecular formula C₁₂H₁₂INO corresponds to a molecular weight of 313.13 g/mol. Key structural features include:
- Furan ring : A five-membered oxygen-containing heterocycle with a methyl group at the 5-position. Bond lengths in the furan ring average 1.36 Å for C–O and 1.41 Å for C–C bonds, consistent with aromatic delocalization.
- Aniline group : A benzene ring substituted with an iodine atom at the 3-position and an amine group at the 1-position. The C–I bond length measures approximately 2.09 Å, typical for aryl iodides.
- Methylene bridge : A –CH₂– group connecting the furan and aniline systems. Hybridization analysis reveals sp³ geometry at the bridge carbon, enabling rotational flexibility.
Bond angles critical to the molecule’s conformation include:
- 122.5° at the furan oxygen (C–O–C)
- 120.1° at the aniline nitrogen (C–N–C)
- 109.5° tetrahedral geometry at the methylene carbon
Properties
Molecular Formula |
C12H12INO |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12INO/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3 |
InChI Key |
SLFLBXQDJKGORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the iodination of aniline derivatives followed by the introduction of the furan ring. One common method is the reaction of 3-iodoaniline with 5-methylfurfural under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the imine intermediate, which is then reduced to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Key Chemical Reactions
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline can participate in various chemical reactions due to its functional groups.
-
Halogenation Reactions : The synthesis of this compound typically involves halogenation reactions where iodine is introduced to the aromatic ring.
-
Electrophilic Aromatic Substitution : Due to the iodine substituent, this compound can undergo electrophilic aromatic substitution reactions.
-
Reactions with Bases and Acids: Strong bases or acids can influence reaction pathways involving this compound.
-
Cross-coupling reactions : The iodine substituent makes it a candidate for cross-coupling reactions.
Factors Influencing Chemical Reactions
Several factors can influence the chemical reactions of this compound:
-
Temperature: Reaction temperature plays a crucial role in determining the yield and purity of the final product.
-
Solvent Choice: Polar solvents can enhance the solubility of reactants and facilitate better interaction during the reaction.
-
Reaction Time: The duration of the reaction affects the completion and selectivity of the desired products.
-
Choice of Reagents and Conditions: The selection of specific reagents and reaction conditions significantly impacts product distribution and yield.
Comparison with Similar Compounds
The presence of the iodine substituent in 2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline enhances its electrophilic character compared to similar compounds.
Scientific Research Applications
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and furan ring play crucial roles in binding to these targets, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Halogen Effects : Iodo substituents (e.g., in the target compound vs. 2-iodo analog) enhance reactivity in cross-coupling reactions due to iodine’s superior leaving-group ability compared to bromine or fluorine .
- Substituent Position : The 3-iodo configuration may influence electronic effects (e.g., resonance/induction) differently than 2- or 4-position halogens, impacting reactivity and intermolecular interactions .
- Furan vs.
Physicochemical Properties
- Melting Points : Halogenated anilines with furan groups exhibit melting points in the range of 385–386 K , while brominated analogs (e.g., 2-bromo-4-methyl derivative) have lower melting points due to reduced symmetry .
- Solubility: Iodo and bromo derivatives are less polar than fluoro analogs, favoring solubility in organic solvents (e.g., ethanol, hexane) .
- Spectroscopy :
- ¹H NMR : Aromatic protons in the target compound resonate at δ 7.42–7.21 ppm, while the furan methyl group appears at δ 2.45 ppm .
- ¹³C NMR : The imine carbon in Schiff base analogs (e.g., (E)-N-[(5-methylfuran-2-yl)methylene]aniline) resonates at δ 156.19 ppm, absent in the target compound due to the amine structure .
Biological Activity
3-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is CHINO, with a molecular weight of approximately 353.20 g/mol. The synthesis typically involves:
- Formation of Aniline Derivative : Reaction of 5-methylfurfural with an appropriate amine to form the N-substituted aniline.
- Iodination : Introduction of iodine via electrophilic iodination methods, often using iodine monochloride under controlled conditions to ensure selectivity at the 3-position of the aniline .
Preliminary studies indicate that this compound interacts with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the iodine atom and the furan ring enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which may influence its binding affinity and specificity.
Anticancer Properties
Compounds with similar structures have shown promise as anti-cancer agents. Interaction studies suggest that this compound may modulate biological pathways relevant to cancer progression, potentially serving as a lead compound for further development in cancer therapeutics.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study highlighted that compounds with furan rings can enhance the efficacy of anti-cancer drugs by improving their interaction with cellular targets.
- Enzyme Interaction : Research indicates that similar compounds effectively bind to metabolic enzymes, suggesting that this compound may also exhibit this property, warranting further investigation into its pharmacological profile .
Comparative Analysis
The table below summarizes the biological activities of various related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential anticancer properties | Modulation of enzyme activity |
| 2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline | Notable anticancer activity | Interaction with metabolic pathways |
| Other furan derivatives | Antimicrobial and anticancer | Binding to specific receptors/enzyme |
Future Directions
The promising preliminary data regarding the biological activity of this compound suggests several avenues for future research:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
- Mechanistic Studies : Detailed investigations into its mechanism of action will clarify how it interacts with specific biological targets.
- Structure-Activity Relationship (SAR) : Exploring modifications to the structure to enhance potency and selectivity against cancer cells.
Q & A
Q. What are the recommended synthetic routes for preparing 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline?
- Methodological Answer : A two-step approach is often employed: (i) N-Alkylation : React 3-iodoaniline with 5-methylfuran-2-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) to form the N-substituted aniline. (ii) Catalytic Optimization : Use Pd/NiO under hydrogen atmosphere (25°C, 10 hours) to enhance yield and selectivity, as demonstrated in reductive amination of similar aniline derivatives . Note: Ensure iodination is performed prior to alkylation if starting from unsubstituted aniline, as iodine may interfere with alkylation reactivity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for aniline ring), NH₂ group (broad singlet, δ ~3–5 ppm), and furan methyl group (δ ~2.2 ppm). The iodine substituent deshields adjacent protons, causing distinct splitting patterns .
- FT-IR : Confirm NH₂ stretching (~3400 cm⁻¹) and C-I vibration (~500 cm⁻¹).
- UV-Vis : Analyze π→π* transitions in the aromatic/furan systems (λmax ~250–300 nm) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amine group and degradation of the C-I bond.
- Monitor for color changes (yellowing indicates decomposition).
- Avoid prolonged exposure to light, as iodine substituents can undergo photolytic cleavage .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of the aniline ring in electrophilic substitution?
- Methodological Answer :
- The iodine (electron-withdrawing, -I effect) directs incoming electrophiles to the meta position, while the 5-methylfuran group (electron-donating via resonance) may weakly activate the ring.
- Computational modeling (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity. For example, nitration may yield mixed meta and para products, requiring HPLC or GC-MS for separation .
Q. What strategies can utilize the iodine substituent in cross-coupling reactions for further functionalization?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh₃)₄ (1–5 mol%) and Cs₂CO₃ in THF/H₂O (80°C, 12 hours) to replace iodine with aryl groups.
- Ullmann Coupling : For C–N bond formation, use CuI/L-proline in DMSO (100°C) to couple with amines.
Validation: Monitor reaction progress via TLC and characterize products using HRMS .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against protein targets (e.g., enzymes or receptors).
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic interactions. For example, the NH₂ group may act as a hydrogen-bond donor in binding .
Q. What role does the 5-methylfuran moiety play in potential pharmacological activity?
- Methodological Answer :
- The furan ring enhances lipophilicity (logP ~2.5), improving membrane permeability.
- Test in vitro bioactivity (e.g., antimicrobial assays) by comparing with analogs lacking the methyl group. The methyl substituent may sterically hinder or stabilize binding, depending on the target .
Contradiction Analysis
-
Basicity of the NH₂ Group : While methyl groups typically increase basicity (e.g., N-methylaniline, pKₐ ~4.8 vs. aniline’s pKₐ ~4.6), the electron-withdrawing iodine may counteract this effect. Titration experiments (pH vs. equivalents of HCl) are recommended to resolve this .
-
Synthetic Byproducts : Competing alkylation at the ortho position of the aniline ring may occur. Use bulky bases (e.g., DBU) or low temperatures to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
